![molecular formula C13H8F5N B14765363 3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of a Grignard reagent. This intermediate is then reacted with an appropriate amine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety considerations, such as handling potentially explosive intermediates, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biphenyl-based polymers .
Scientific Research Applications
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- Fluorinated Quinolines
- Diflunisal Carboxamides
Uniqueness
Compared to similar compounds, 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine exhibits unique reactivity due to the specific positioning of fluorine atoms and the trifluoromethyl group. This structural arrangement enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H8F5N |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2 |
InChI Key |
RRSMPVSEBPHMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


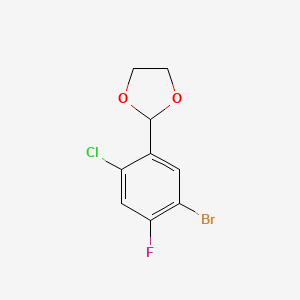
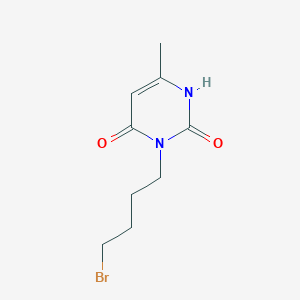

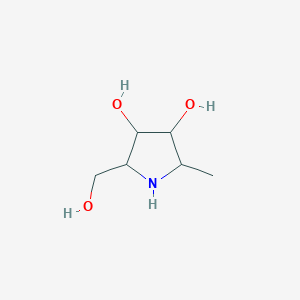
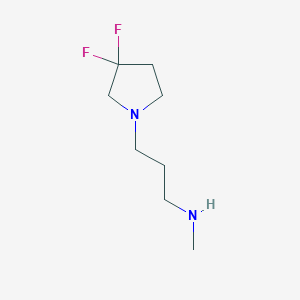
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
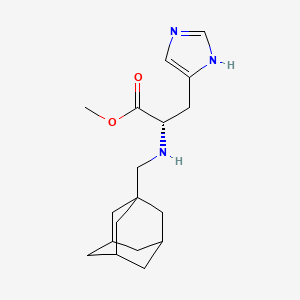
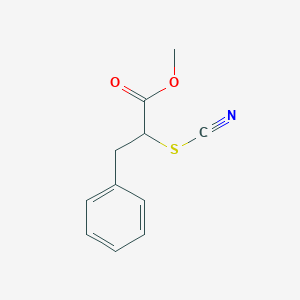





![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
